molecular formula C17H14Cl2F2N2O3 B1684550 Roflumilast CAS No. 162401-32-3

Roflumilast

Numéro de catalogue: B1684550
Numéro CAS: 162401-32-3
Poids moléculaire: 403.2 g/mol
Clé InChI: MNDBXUUTURYVHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Roflumilast primarily targets Phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosine monophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

This compound and its active metabolite, this compound N-oxide, are inhibitors of PDE4 . The inhibition of PDE4 activity by this compound leads to an accumulation of intracellular cyclic AMP .

Biochemical Pathways

The inhibition of PDE4 by this compound impacts several biochemical pathways. The increase in intracellular cAMP levels can lead to a reduction in the production of pro-inflammatory mediators . For instance, this compound has been shown to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation .

Pharmacokinetics

This compound exhibits a bioavailability of 79% . It undergoes hepatic metabolism via CYP1A2 & CYP3A4 . The elimination half-life of this compound is approximately 17 hours, and it is primarily excreted in the urine . The bioavailability of this compound cream 0.3% after topical administration was found to be 1.5% .

Result of Action

The action of this compound results in various molecular and cellular effects. It has been shown to reduce inflammation and remodeling in chronic obstructive pulmonary disease (COPD) . In addition, this compound has been found to reduce the adherence of PMNL to HUVEC with an IC50 of 3.2 nM . Moreover, this compound has been associated with a significant reduction in eosinophils in bronchial biopsy samples .

Analyse Biochimique

Biochemical Properties

Roflumilast acts as a highly selective inhibitor of the PDE4 enzyme . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium . The increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation . Furthermore, this compound has been shown to alleviate inflammatory responses, thus regulating airway inflammation . It also significantly reduced peak goblet cell density after OVA challenge and led to a rapid decline after LPS as well as after OVA challenge .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE4) . The resultant increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Temporal Effects in Laboratory Settings

This compound has been shown to have significant temporal effects in laboratory settings. For instance, it has been found to consistently reduce the release of TNF-α, CCL2, CCL3, CCL4, CCL5 and CXCL9 from human bronchial explants . Moreover, oral administration of this compound over five weeks completely reversed the deleterious effects of cigarette smoke on CFTR function in smoke-exposed animals .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant dosage effects. For instance, it has been found to improve cognitive function in APP/PS1 transgenic mice, which may be related to its stimulation of the cAMP/CREB/BDNF pathway and anti-neuroinflammatory effects . Moreover, this compound has been shown to suppress adipogenesis and promote lipolysis in cell culture and mice models via AMPK-mediated inhibition of PPAR-γ and C/EBPα .

Metabolic Pathways

This compound has been shown to have significant effects on metabolic pathways. For instance, it has been found to lower glucose levels in patients with newly diagnosed DM2 without COPD, suggesting positive effects on glucose homeostasis .

Transport and Distribution

This compound has been shown to have significant effects on the transport and distribution of cells and tissues. For instance, it has been found to effectively rescue CFTR-mediated chloride transport in vivo .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its action as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE4) . This enzyme is expressed on nearly all immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium .

Analyse Des Réactions Chimiques

Le roflumilast subit plusieurs types de réactions chimiques :

Les réactifs couramment utilisés dans ces réactions comprennent le bromométhylcyclopropane, l'hydroxyde de sodium et la 3,5-dichloropyridine-4-amine . Le principal produit formé par ces réactions est le N-oxyde de this compound .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le this compound et son métabolite actif, le N-oxyde de this compound, inhibent sélectivement la phosphodiestérase-4 (PDE4), ce qui entraîne une accumulation d'AMP cyclique (AMPc) dans les cellules inflammatoires et structurales . Cette inhibition entraîne la suppression de la libération de cytokines et l'inhibition de l'infiltration pulmonaire par les neutrophiles et autres leucocytes . Le composé atténue également le remodelage pulmonaire et le dysfonctionnement mucociliaire .

Propriétés

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDBXUUTURYVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044123
Record name Roflumilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble
Record name Roflumilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Roflumilast is a phosphodiesterase-4 (PDE-4) inhibitor which appears to have potential antiinflammatory and immunomodulatory effects in the pulmonary system. It is thought that the increased levels of intracellular cyclic AMP are responsible for the therapeutic actions of roflumilast.
Record name Roflumilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

162401-32-3
Record name Roflumilast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162401-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roflumilast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162401323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roflumilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Roflumilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Roflumilast
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6C6ZOP5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The potassium salt suspension of the anion of 4-amino-3,5-dichloropyridine in DMF (2-2.5 equivalents) is introduced into a reaction vessel. A solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride (1 equivalent) in DMF is slowly added to this suspension while stirring vigorously at a temperature of 15 to 40° C., preferably 20 to 30° C. After the reaction is complete, water is slowly added while stirring at 15-25° C., and the pH is adjusted to 2-3 with hydrochloric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roflumilast
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Roflumilast
Reactant of Route 3
Reactant of Route 3
Roflumilast
Reactant of Route 4
Reactant of Route 4
Roflumilast
Reactant of Route 5
Reactant of Route 5
Roflumilast
Reactant of Route 6
Reactant of Route 6
Roflumilast

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.